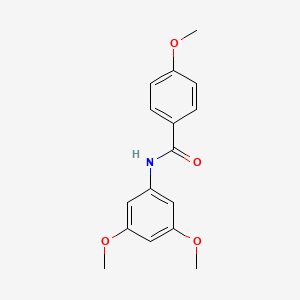

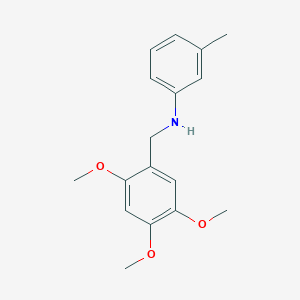

N-(3,5-dimethoxyphenyl)-4-methoxybenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide and related compounds often involves acylation reactions, where aminophenol reacts with benzoylchloride in tetrahydrofuran (THF). This process is characterized and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and elemental analysis. Subsequent single crystal X-ray diffraction and DFT calculations are employed to elucidate the molecular structure, highlighting the influence of intermolecular interactions on the molecular geometry (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound is influenced significantly by intermolecular interactions such as dimerization and crystal packing. These interactions, while minorly affecting bond lengths and angles, play a crucial role in determining dihedral angles and the rotational conformation of aromatic rings. Such structural insights are obtained through X-ray crystallography complemented by DFT optimizations (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound or similar compounds often include annulation processes catalyzed by transition metals such as rhodium, leading to the formation of various heterocyclic compounds. These reactions exhibit good functional group tolerance and yield a range of derivatives, demonstrating the compound's versatility in synthetic chemistry (Xiong et al., 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystal structure, are critical for understanding their behavior in various environments. These properties are directly influenced by the compound's molecular geometry and intermolecular interactions, as determined through crystallographic studies and computational modeling (Portalone, 2012).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with various reagents, are fundamental for its application in chemical synthesis. The compound's reactivity pattern, particularly in substitution reactions and its role as a precursor in the synthesis of more complex molecules, showcases its importance in organic synthesis and medicinal chemistry applications (Xu et al., 2018).

Aplicaciones Científicas De Investigación

1. Molecular Structure and Intermolecular Interactions

N-(3,5-dimethoxyphenyl)-4-methoxybenzamide has been studied for its molecular structure and the impact of intermolecular interactions on its geometry. Research involving single crystal X-ray diffraction and DFT calculations indicated that these interactions, such as dimerization and crystal packing, significantly influence the dihedral angles and rotational conformation of aromatic rings in the compound (Karabulut et al., 2014).

2. Cytoprotective Effects

Studies on analogs of this compound have demonstrated cytoprotective effects against oxidative stress. Compounds structurally similar to it showed enhanced antioxidant properties and protected PC12 cells from hydrogen peroxide-induced cell death (Hur et al., 2013).

3. Catalytic Applications

Research has also explored the use of related compounds in catalytic processes, such as the [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide. This process leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives, demonstrating the potential of this compound in synthetic organic chemistry (Xiong et al., 2018).

4. Corrosion Inhibition

Compounds structurally related to this compound have been investigated for their potential as corrosion inhibitors. These derivatives have shown effectiveness in protecting carbon steel in hydrochloric acid medium, which could be a significant application in industrial contexts (Fouda et al., 2020).

5. Structure-Affinity Relationship Studies

There has been research into the structure-affinity relationships of derivatives of compounds similar to this compound. These studies provide insights into how structural modifications affect the affinity and selectivity of these compounds for various receptors, contributing to the understanding of their pharmacological properties (Perrone et al., 2000).

6. Antibacterial Research

Some benzamide derivatives, related to this compound, have been shown to inhibit cell division in bacteria like Bacillus subtilis. This suggests potential antibacterial applications for the compound, especially in targeting the FtsZ protein involved in bacterial cell division (Ohashi et al., 1999).

Propiedades

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-13-6-4-11(5-7-13)16(18)17-12-8-14(20-2)10-15(9-12)21-3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFBZINSKZOBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)

![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)

![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)

![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5789776.png)